molecular formula C20H23NO3 B15008009 (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

Cat. No.: B15008009
M. Wt: 325.4 g/mol
InChI Key: ZTDOUYKICCDXMV-UHFFFAOYSA-N
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Description

[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole core, substituted with two 4-methylphenyl groups at positions 3 and 5, and a methanol group at position 7a. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dihydroxy compound, the reaction with an amine and subsequent cyclization can yield the desired oxazole derivative. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA), with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler, hydrogenated forms of the compound.

Scientific Research Applications

[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL involves its interaction with specific molecular targets. The compound’s oxazole core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

Compared to these similar compounds, [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is unique due to its specific substitution pattern and the presence of the methanol group at position 7a. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

InChI

InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3

InChI Key

ZTDOUYKICCDXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C

Origin of Product

United States

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